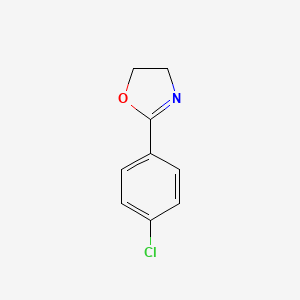
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H15F2NO It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a difluoropyrrolidine ring
Méthodes De Préparation
The synthesis of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through the reaction of a suitable amine with a difluorinated reagent under controlled conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base.
Methanol Addition: The final step involves the addition of a methanol moiety to the cyclopropyl group, typically through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.
Analyse Des Réactions Chimiques
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol include:
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)ethanol: Differing by an additional carbon in the alcohol moiety.
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)amine: Featuring an amine group instead of a methanol group.
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)ketone: Containing a ketone group in place of the methanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15F2NO |
|---|---|
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
[1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-4-12(6-9)5-8(7-13)1-2-8/h13H,1-7H2 |
Clé InChI |
PTUSEHGLYFXGMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN2CCC(C2)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


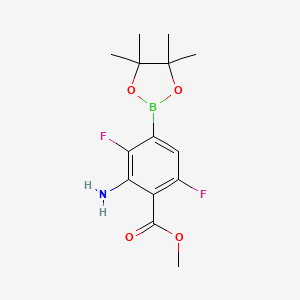
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
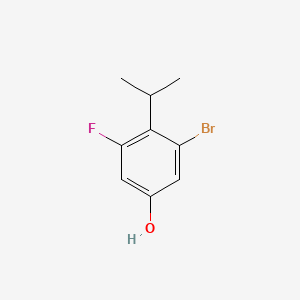
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
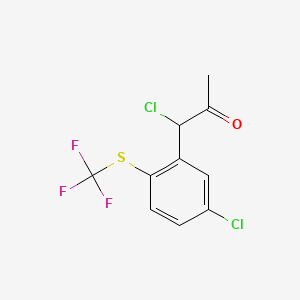

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
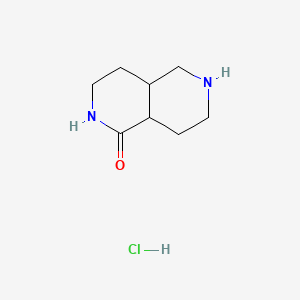
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)

